Miotine

Stereochemistry Enzyme Inhibition Selectivity

Miotine (CAS 4464-16-8), chemically designated as [3-[1-(dimethylamino)ethyl]phenyl] N-methylcarbamate, is a synthetic carbamate compound classified as a reversible acetylcholinesterase (AChE) inhibitor. It holds historical significance as the first synthetic carbamate to be used clinically, primarily for its miotic (pupil-constricting) activity.

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
CAS No. 4464-16-8
Cat. No. B1218067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiotine
CAS4464-16-8
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)OC(=O)NC)N(C)C
InChIInChI=1S/C12H18N2O2/c1-9(14(3)4)10-6-5-7-11(8-10)16-12(15)13-2/h5-9H,1-4H3,(H,13,15)
InChIKeyKQOUPMYYRQWZLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Miotine (CAS 4464-16-8): Procurement-Ready Profile of the First Synthetic Carbamate Cholinesterase Inhibitor


Miotine (CAS 4464-16-8), chemically designated as [3-[1-(dimethylamino)ethyl]phenyl] N-methylcarbamate, is a synthetic carbamate compound classified as a reversible acetylcholinesterase (AChE) inhibitor [1]. It holds historical significance as the first synthetic carbamate to be used clinically, primarily for its miotic (pupil-constricting) activity [2]. Structurally, it is a tertiary amine, distinguishing it from quaternary ammonium carbamates like neostigmine, and is considered a simpler analog of the naturally occurring alkaloid physostigmine [3].

Why Miotine (CAS 4464-16-8) Cannot Be Interchanged with Other Carbamate Cholinesterase Inhibitors


In research and industrial applications, the substitution of Miotine with another carbamate cholinesterase inhibitor—such as neostigmine, physostigmine, or rivastigmine—is scientifically unjustified due to critical differences in molecular structure that dictate distinct physicochemical and pharmacological profiles. Most notably, Miotine lacks the quaternary ammonium group present in neostigmine, allowing it to exist as an uncharged free base [1]. This structural feature fundamentally alters its ability to penetrate biological membranes, including the blood-brain barrier (BBB), leading to a unique distribution and side effect profile compared to permanently charged analogs [2]. Furthermore, as a chiral molecule, the distinct biological activities of its (R)- and (S)-enantiomers [3] preclude any assumption of equipotency with racemic or alternative chiral compounds. These structural and stereochemical factors are the basis for the quantifiable, non-interchangeable differentiation detailed in the evidence below.

Quantitative Evidence Guide: Miotine (CAS 4464-16-8) Differentiation from Closest Analogs


Stereospecific Inhibitory Potency of Miotine Enantiomers on Human Acetylcholinesterase (hAChE) vs. Butyrylcholinesterase (hBChE)

Miotine's chiral center yields enantiomers with markedly different inhibitory profiles. The (S)-enantiomer demonstrates a 4-fold higher potency for human acetylcholinesterase (hAChE) compared to human butyrylcholinesterase (hBChE). This contrasts with the (R)-enantiomer and highlights the critical impact of stereochemistry on target engagement [1].

Stereochemistry Enzyme Inhibition Selectivity

Comparison of Enantiomer Potency in Potentiating Acetylcholine Responses in Isolated Tissues

The biological activity of Miotine is highly stereospecific. In isolated rabbit intestine, laevo-miotine ((S)-Miotine) is approximately four times more active than dextro-miotine ((R)-Miotine) in potentiating the contractile response to acetylcholine. A similar 4-fold potency difference is observed in the rabbit vas deferens [1].

Chirality Tissue Pharmacology Acetylcholine Potentiation

Structural Differentiation from Neostigmine: Impact on Blood-Brain Barrier Permeability

Miotine is a tertiary amine, which allows it to exist in equilibrium between a charged and an uncharged free base form. In contrast, its structural analog neostigmine contains a quaternary ammonium group that confers a permanent positive charge [1]. This key structural difference dictates their respective abilities to cross lipophilic membranes.

Physicochemical Properties Membrane Permeability CNS Distribution

Toxicity Comparison of Miotine Enantiomers in Animal Models

A direct comparison of the toxicological profiles of the two Miotine enantiomers reveals a significant difference in their lethal effects. In vivo studies demonstrate that laevo-miotine ((S)-Miotine) is consistently more toxic than its dextro- counterpart ((R)-Miotine) across multiple species, including mice, guinea pigs, and rabbits [1].

Toxicology Chirality In Vivo Pharmacology

Best Research & Industrial Application Scenarios for Miotine (CAS 4464-16-8)


Chiral Probe for Studying Stereospecific Enzyme-Substrate Interactions with AChE and BChE

Miotine's well-characterized enantiomers, with a documented 4-fold difference in hAChE vs. hBChE inhibition, make it an ideal tool compound for probing the stereochemical requirements of cholinesterase active sites. Procurement of the isolated (S)-enantiomer allows researchers to study AChE-specific inhibition with minimal BChE interference, a feature not offered by racemic rivastigmine or other chiral inhibitors lacking this distinct selectivity profile [1]. This enables precise structure-activity relationship (SAR) studies and molecular docking simulations to map chiral binding pockets [2].

Development of CNS-Penetrant Cholinesterase Inhibitor Assays

Due to its tertiary amine structure, Miotine can serve as a CNS-permeable positive control or reference standard in assays designed to evaluate new chemical entities for central nervous system activity. This is in stark contrast to the peripherally-restricted neostigmine, which cannot be used for this purpose [1]. Researchers investigating the central effects of cholinergic modulation can use Miotine to validate their in vitro BBB models or in vivo CNS distribution studies, ensuring their assay system is capable of detecting brain-penetrant AChE inhibitors.

Toxicological Reference Standard for Differentiating Peripheral vs. Central Adverse Effects

Miotine is a valuable reference compound for toxicology and safety pharmacology studies aiming to differentiate adverse effects arising from peripheral versus central cholinesterase inhibition. Its CNS penetration leads to a side effect profile that includes central effects (e.g., tremors, convulsions) in addition to peripheral cholinergic crisis, unlike neostigmine [1]. Therefore, Miotine can be used to benchmark and calibrate the severity of CNS-mediated toxicity in new drug candidates, providing a direct comparator for compounds with similar BBB permeability characteristics.

Synthesis of Rivastigmine Analogs and Metabolite Studies

Miotine is structurally recognized as a key derivative and synthetic precursor of the clinically approved Alzheimer's drug rivastigmine [1]. Its procurement is essential for research groups focused on developing novel rivastigmine analogs or for analytical chemistry laboratories that require a reference standard for identifying and quantifying Miotine-related impurities or metabolites in pharmaceutical formulations [2]. Its role as a foundational scaffold makes it indispensable for any medicinal chemistry program targeting the carbamate cholinesterase inhibitor space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Miotine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.